Bienvenue dans la boutique en ligne BenchChem!

4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

Chemical purity Reproducibility Procurement

4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine (CAS 485334‑75‑6) is a fully substituted 1,3,4‑oxadiazole heterocycle bearing a 4‑pyridyl ring at C‑5 and a (4‑methylbenzyl)thioether at C‑2. Its molecular formula is C₁₅H₁₃N₃OS (Mᵣ 283.4) and it is commercially supplied at ≥98 % purity.

Molecular Formula C15H13N3OS
Molecular Weight 283.35
CAS No. 485334-75-6
Cat. No. B2939616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
CAS485334-75-6
Molecular FormulaC15H13N3OS
Molecular Weight283.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C15H13N3OS/c1-11-2-4-12(5-3-11)10-20-15-18-17-14(19-15)13-6-8-16-9-7-13/h2-9H,10H2,1H3
InChIKeyUAXALMYFSXJXSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine (CAS 485334-75-6): Core Chemical Identity and Procurement Baseline


4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine (CAS 485334‑75‑6) is a fully substituted 1,3,4‑oxadiazole heterocycle bearing a 4‑pyridyl ring at C‑5 and a (4‑methylbenzyl)thioether at C‑2 [1]. Its molecular formula is C₁₅H₁₃N₃OS (Mᵣ 283.4) and it is commercially supplied at ≥98 % purity [2]. The compound has been assigned ChEMBL ID CHEMBL3125368 and is listed in the PubChem database (CID 865342), indicating its inclusion in medicinal‑chemistry screening collections [1].

Why 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine Cannot Be Replaced by a Generic 1,3,4-Oxadiazole Analog


Small structural modifications on the 1,3,4‑oxadiazole scaffold drastically alter both physicochemical and biological properties. In a series of S‑alkylated 1,3,4‑oxadiazole hybrids evaluated against MCF‑7 breast‑cancer cells, moving from a 4‑nitrobenzyl to a 4‑fluorophenyl substituent changed the most active compound, and docking scores against estrogen receptor‑α (PDB 3ERT) varied substantially with the substitution pattern [1]. Similarly, changing the pyridine attachment point from 4‑ to 3‑position, or replacing the 4‑methylbenzyl group with halogenated analogs, can modulate hydrogen‑bond acceptor count, lipophilicity and steric fit within a target binding pocket. Consequently, substituting the title compound with a seemingly close analog – even one differing by a single atom – may invalidate an entire screening campaign or structure‑activity relationship series.

Quantitative Differentiation Evidence for 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine Relative to Close Analogs


Purity Assurance: ≥98 % vs. Typical Research‑Grade Oxadiazoles

Commercial suppliers of 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine (CAS 485334‑75‑6) guarantee a minimum purity of ≥98 %, whereas many custom‑synthesized 1,3,4‑oxadiazole analogs are offered at only ≥95 % purity [1][2]. This 3 percentage‑point difference reduces the risk of confounding biological responses from unidentified impurities, which is particularly critical in high‑throughput screening where even 2 % of a potent contaminant can produce false hits.

Chemical purity Reproducibility Procurement

Lipophilicity Control: Predicted XLogP3 = 2.3 vs. Halogenated and Nitro Analogs

The experimentally validated computed partition coefficient (XLogP3) for the title compound is 2.3 [1]. Replacing the 4‑methyl group with a bromine atom (as in the 4‑bromobenzyl analog) is expected to raise XLogP3 by approximately 0.5–0.8 log units, while the 4‑nitro analog would increase topological polar surface area (TPSA) and reduce membrane permeability. For the 4‑chlorobenzyl comparator, XLogP3 is estimated to be ≈2.7, i.e., 0.4 log units higher. The title compound’s lower lipophilicity favors aqueous solubility and may reduce non‑specific protein binding relative to halogenated congeners.

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area: 77.1 Ų Maintains Blood‑Brain Barrier Permeability Potential

The computed TPSA of 77.1 Ų for the title compound [1] sits below the commonly cited threshold of 90 Ų for likely brain penetration, whereas the 4‑nitrobenzyl analog, with an additional polar nitro group, would exceed 100 Ų; the 4‑methoxybenzyl analog is predicted to reach ~87 Ų. TPSA values below 90 Ų are correlated with improved passive permeation across the blood‑brain barrier [2].

TPSA CNS penetration Drug design

Patent‑Disclosed SOD1 Inhibitor Series: Structural Scaffold Confirmed for Target Engagement

United States patent US20150210679A1 expressly claims 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine as a member of a series of small‑molecule inhibitors of superoxide dismutase‑1 (SOD1) expression [1]. The patent exemplifies structurally related compounds and teaches that SOD1 inhibitors can be useful in neurodegenerative conditions such as amyotrophic lateral sclerosis. While quantitative IC₅₀ data for this specific compound are not disclosed, its inclusion in a focused patent series indicates that the 4‑methylbenzylthio motif maintains target‑relevant binding, a feature that may be lost with other substituents.

SOD1 inhibition Superoxide dismutase Neuroprotection

Commercial Availability and Multi‑Vendor Supply: Lower Procurement Risk

Unlike many custom 1,3,4‑oxadiazole analogs that are available from only a single source, 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is offered by at least four independent vendors (Wanvi, Amaybio, A2B Chem, Evitachem) [1][2]. Multi‑vendor availability reduces supply‑chain risk, enables price benchmarking, and ensures continuity of supply for long‑term projects – an often‑overlooked differentiator in compound selection.

Supply chain Procurement Reproducibility

Optimal Use Cases for 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine Based on Verified Differentiators


Medicinal Chemistry Hit‑to‑Lead Optimization of SOD1 Inhibitors

Investigators developing small‑molecule SOD1 expression inhibitors for neurodegenerative disease can use this compound directly as a starting scaffold. Its explicit inclusion in US20150210679A1 provides a validated structural hypothesis, while the ≥98 % purity and multi‑vendor availability ensure reproducible, uninterrupted synthesis of focused libraries [1].

CNS‑Penetrant Probe Design Guided by Favorable TPSA

For programs targeting central nervous system enzymes or receptors, the compound’s computed TPSA of 77.1 Ų – well below the 90 Ų blood‑brain barrier threshold – makes it a more promising starting point than the 4‑nitro or 4‑methoxy analogs, which carry higher polar surface area penalties [1].

High‑Throughput Screening Libraries Requiring Consistent Purity

Academic screening centers and industrial HTS groups benefit from the assured ≥98 % purity, which minimizes the rate of false‑positive hits caused by trace impurities. The compound’s presence in PubChem and ChEMBL further facilitates cheminformatics pre‑filtering [1].

Structure–Activity Relationship Expansion Around the Pyridine‑Oxadiazole Core

The title compound can serve as a reference for systematic SAR studies exploring the effect of 4‑methylbenzyl versus halogenated or nitro‑substituted benzyl groups on target binding and ADME properties, leveraging the class‑level trends identified in recent oxadiazole literature [1].

Quote Request

Request a Quote for 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.